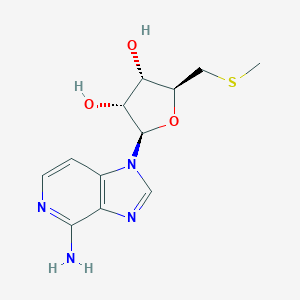
5'-Methylthio-5'-deoxy-9-deazaadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5'-Methylthio-5'-deoxy-9-deazaadenosine, also known as this compound, is a useful research compound. Its molecular formula is C12H16N4O3S and its molecular weight is 296.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cancer Research
MTA has been extensively studied for its anti-tumor properties. Research indicates that it suppresses tumor cell proliferation, invasion, and induces apoptosis across various cancer types. Notably, studies have shown that:
- Inhibition of Tumor Growth : MTA has demonstrated significant inhibitory effects on several cancer cell lines, including colorectal (HCT116), cervical (HeLa), and lymphoma cells (Daudi and Raji) at concentrations ranging from 10−4 to 10−3 M .
- Mechanisms of Action : MTA's anti-cancer effects are attributed to its ability to modulate inflammatory microenvironments and interfere with key signaling pathways such as NF-κB and MAPK/ERK .
Immunology
MTA has been identified as an immunosuppressive agent that affects various immune cells, particularly natural killer (NK) cells:
- NK Cell Dysfunction : Studies reveal that MTA impairs NK cell functions such as cytotoxicity and cytokine production by disrupting signaling pathways downstream of activating receptors like CD16 . This effect is dose-dependent and highlights MTA's role in tumor immune evasion.
- Potential Therapeutic Target : Targeting MTA metabolism in MTAP-deficient tumors presents a novel strategy to enhance NK cell activity against tumors .
Data Table: Summary of MTA's Effects on Different Cancer Types
| Cancer Type | Cell Line | Effect Observed | Concentration Range |
|---|---|---|---|
| Colorectal | HCT116 | Inhibition of proliferation | 10−4−10−3 M |
| Cervical | HeLa | Induction of apoptosis | 10−4−10−3 M |
| Lymphoma | Daudi/Raji | Decreased invasion | 10−4−10−3 M |
| Hepatocellular | SK-Hep1 | Enhanced proliferation at low levels | 5 µmol/L |
Case Study 1: MTA in Liver Cancer
A study demonstrated that MTA administration led to reduced tumor loads in a CCl4-induced rat liver injury model. MTA exhibited protective effects against oxidative stress and inflammation, which are critical in liver disease progression towards hepatocellular carcinoma (HCC) .
Case Study 2: Immunomodulatory Effects of MTA
In a controlled experiment involving LPS-challenged mice, administration of MTA significantly reduced mortality rates and modulated pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory agent in immune responses .
属性
CAS 编号 |
106175-18-2 |
|---|---|
分子式 |
C12H16N4O3S |
分子量 |
296.35 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O3S/c1-20-4-7-9(17)10(18)12(19-7)16-5-15-8-6(16)2-3-14-11(8)13/h2-3,5,7,9-10,12,17-18H,4H2,1H3,(H2,13,14)/t7-,9-,10-,12-/m1/s1 |
InChI 键 |
RMTSYBYCOARJOP-UGKPPGOTSA-N |
SMILES |
CSCC1C(C(C(O1)N2C=NC3=C2C=CN=C3N)O)O |
手性 SMILES |
CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2C=CN=C3N)O)O |
规范 SMILES |
CSCC1C(C(C(O1)N2C=NC3=C2C=CN=C3N)O)O |
Key on ui other cas no. |
106175-18-2 |
同义词 |
5'-methylthio-5'-deoxy-9-deazaadenosine MTC-9-ADO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















